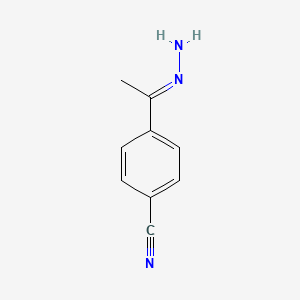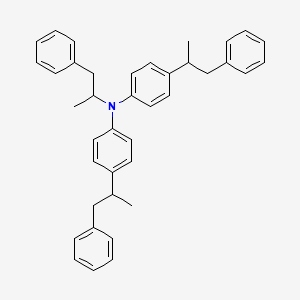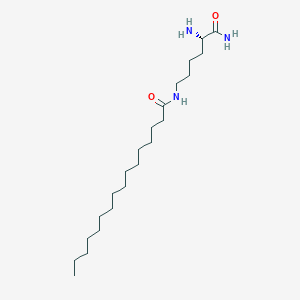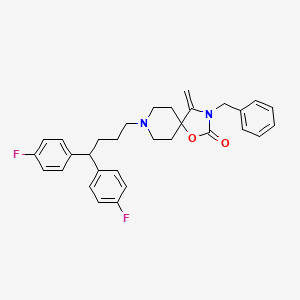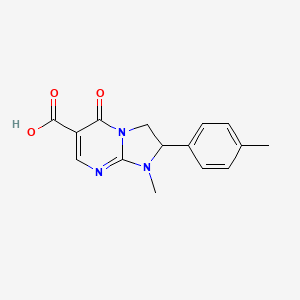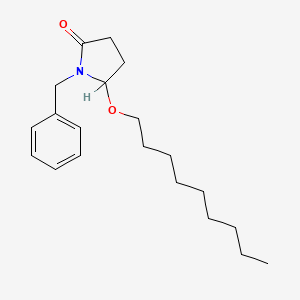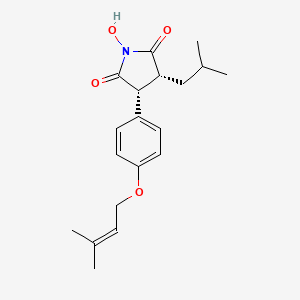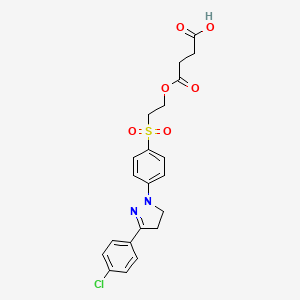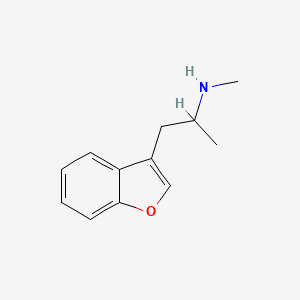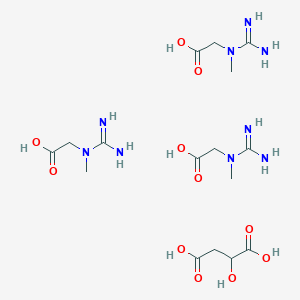
Tricreatine malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricreatine malate is a compound formed by the combination of three creatine molecules and one malic acid molecule. This compound is known for its role in enhancing athletic performance by increasing the body’s adenosine triphosphate levels, which provides energy for muscle contractions during high-intensity activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricreatine malate is synthesized by combining creatine and malic acid. The process involves a salt exchange method, ensuring a high purity of the final product, typically not less than 99.8% . The reaction conditions are carefully controlled to maintain the integrity of both creatine and malic acid molecules.
Industrial Production Methods
In industrial settings, this compound is produced by mixing creatine and malic acid in specific ratios, followed by crystallization to obtain a white crystalline powder. The process is designed to ensure the product is non-GMO, gluten-free, and vegan .
Chemical Reactions Analysis
Types of Reactions
Tricreatine malate undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons, typically in the presence of an oxidizing agent.
Reduction: Involves the gain of electrons, often facilitated by reducing agents.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of creatinine, while reduction may yield different creatine derivatives .
Scientific Research Applications
Tricreatine malate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Investigated for its role in cellular energy production and muscle metabolism.
Medicine: Explored for its potential benefits in treating muscle-related disorders and enhancing physical performance.
Industry: Used as a food additive and in health products to improve energy levels and muscle function
Mechanism of Action
Tricreatine malate exerts its effects by increasing the levels of adenosine triphosphate in the body. Creatine is stored in the muscles as phosphocreatine, which is used to regenerate adenosine triphosphate during high-intensity activities. Malic acid plays a role in the citric acid cycle, enhancing energy production and reducing muscle fatigue .
Comparison with Similar Compounds
Similar Compounds
Creatine Monohydrate: The most common form of creatine supplement, known for its effectiveness in increasing muscle mass and strength.
Creatine Ethyl Ester: Believed to be absorbed more effectively than creatine monohydrate.
Creatine Citrate: A combination of creatine and citric acid, known for its high solubility and effectiveness in energy production
Uniqueness of Tricreatine Malate
This compound is unique due to its combination of creatine and malic acid, which enhances its solubility and absorption in the body. This leads to higher adenosine triphosphate levels and improved muscle performance with fewer side effects like bloating and digestion issues .
Properties
CAS No. |
616864-40-5 |
|---|---|
Molecular Formula |
C16H33N9O11 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/3C4H9N3O2.C4H6O5/c3*1-7(4(5)6)2-3(8)9;5-2(4(8)9)1-3(6)7/h3*2H2,1H3,(H3,5,6)(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
ZWTDDXLSKVNYRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


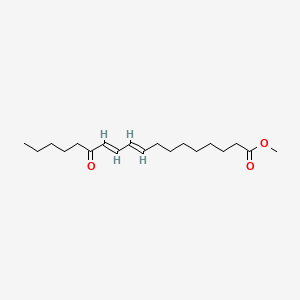

![2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;sulfate](/img/structure/B12698258.png)

